6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Orthoamide Derivatives Synthesis : In a study, derivatives of dimethylparabanic acid, closely related to the target compound, were synthesized, highlighting the potential for creating various orthoamide derivatives from similar structures (Kantlehner, Haug, & Bauer, 2012).
Lanthanide Metal-Organic Frameworks : Research on dimethylphenyl imidazole dicarboxylate-based lanthanide frameworks suggests potential for using related compounds in creating luminescent sensors, indicating possible applications in detection and sensing technologies (Shi, Zhong, Guo, & Li, 2015).
Chemical Reactions and Derivatives
Imidazole Derivatives Synthesis : A study demonstrates the synthesis of various imidazole derivatives, which could provide insights into the chemical reactivity and potential derivative formation of similar compounds (Mukherjee-Müller, Chaloupka, Heimgartner, Schmid, Link, Bernauer, Schönholzer, & Daly, 1979).
7,8-Polymethylenepurine Derivatives : This research explores the synthesis of polymethylenepurine derivatives, which are closely related to the compound , hinting at possible applications in creating novel purine analogs (Nilov, Kadushkin, Kerbnikova, Nikolaeva, Peters, Gus’kova, Dubinskii, & Granik, 1995).
Potential Applications in Catalysis and Material Science
Copper-Catalyzed Oxidative Coupling : A study on the use of dimethylphenol and its derivatives in copper-catalyzed reactions implies potential applications of similar compounds in catalysis and material science, especially in polymer production (Gamez, Simons, Aromí, Driessen, Challa, & Reedijk, 2001).
Crystal Structure Analysis : Research involving glycoluril scaffolds, which share some structural similarities with the target compound, provides insights into the crystal structure and molecular scaffolding potential of such compounds (Wang, Yu, Zheng, & Wang, 2016).
Mechanism of Action
Target of Action
The compound “6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione” is a derivative of imidazole . Imidazole derivatives are known to interact with a wide range of biological targets.
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets . For instance, some imidazole derivatives act as inhibitors for certain enzymes, while others may bind to receptors and modulate their activity
Biochemical Pathways
Imidazole derivatives can influence various biochemical pathways depending on their specific targets . For example, some imidazole derivatives have been found to affect pathways related to inflammation, cancer, and infectious diseases
Result of Action
The molecular and cellular effects of a drug depend on its mode of action and the biochemical pathways it influences. Imidazole derivatives can have a wide range of effects, from anti-inflammatory and antitumor effects to antimicrobial and antiviral activities
Properties
IUPAC Name |
6-(2,5-dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-6-9-23-18(26)16-17(22(5)20(23)27)21-19-24(16)11-14(4)25(19)15-10-12(2)7-8-13(15)3/h7-8,10-11H,6,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTOOGAMOZJQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.